N-(2,6-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,6-Dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 5-methyl group and a carboxamide moiety linked to a 2,6-dimethylphenyl group. The triazole ring is further functionalized at the N1 position with a (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl group.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-9-8-10-15(2)20(14)25-22(29)21-16(3)28(27-26-21)13-19-17(4)30-23(24-19)18-11-6-5-7-12-18/h5-12H,13H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGSAUDVXQRQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazole and pyrazole carboxamides, which are widely studied for their synthetic versatility and bioactivity. Below, key comparisons are drawn with compounds from the provided evidence:
Core Heterocycle and Functionalization
- Target Compound: Features a 1,2,3-triazole core with a 1,3-oxazole substituent.
- Pyrazole Carboxamides (): Compounds 3a–3p (e.g., 3a: 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) utilize a pyrazole core. Pyrazoles are more electron-rich than triazoles, which may enhance stability or alter reactivity. The presence of chloro, cyano, and aryl substituents in these derivatives modulates electronic and steric properties .
Substituent Effects on Physical Properties
Melting Points :
- Compounds 3a–3p exhibit melting points ranging from 123°C (3c) to 183°C (3d). Higher melting points correlate with electron-withdrawing substituents (e.g., 4-fluorophenyl in 3d) due to increased molecular rigidity and intermolecular interactions .
- The target compound’s oxazole substituent may lower melting points compared to pyrazole derivatives due to reduced hydrogen-bonding capacity.
- Synthetic Yields: Yields for 3a–3p range from 62% (3c) to 71% (3d), influenced by steric hindrance and substituent reactivity. The chloro and cyano groups in 3a–3e likely facilitate coupling efficiency via electronic activation . The target compound’s synthesis would require similar coupling agents (e.g., EDCI/HOBt), but the bulky oxazole-methyl group might reduce yields compared to simpler aryl substituents.
Spectroscopic and Analytical Data
- NMR and MS Profiles :
- Pyrazole derivatives (e.g., 3a) show characteristic ^1H-NMR peaks for aryl protons (δ 7.43–8.12) and methyl groups (δ 2.42–2.66). The oxazole substituent in the target compound would introduce distinct deshielded protons in the δ 7.5–8.5 range .
- Mass spectra for 3a–3p confirm molecular ions ([M+H]⁺), with m/z values consistent with their formulae (e.g., 3a: m/z 403.1). The target compound’s molecular weight (C₂₅H₂₆N₆O₂) would yield a higher m/z (~458.2), distinguishing it from pyrazole analogs .
Structural Analogues in Pharmacopeial Literature
- Triazole Derivatives () : N-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide shares the triazole-carboxamide scaffold but substitutes the oxazole group with a methoxyphenyl ring. The methoxy group enhances solubility via polarity, whereas the oxazole in the target compound may improve metabolic stability .
Implications for Further Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
